

# Application Notes & Protocols: Elaidate Standard for Mass Spectrometry Analysis

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## Compound of Interest

Compound Name: Elaidate

Cat. No.: B1234055

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Audience: Researchers, scientists, and drug development professionals.

## I. Introduction

Elaidic acid is the principal trans fatty acid found in industrially produced, partially hydrogenated vegetable oils.[1][2] As the trans isomer of oleic acid, its consumption has been linked to adverse health effects, including an unfavorable plasma lipoprotein profile and an increased risk of cardiovascular disease.[2][3][4] In the realm of mass spectrometry, an **elaidate** standard is indispensable for the accurate and precise quantification of this fatty acid in various matrices. It serves as a crucial tool for creating calibration curves and can be used as an internal standard (often in its isotopically labeled form) to correct for variations in sample preparation and instrument response. The analysis of **elaidate** is vital in fields such as lipidomics, clinical diagnostics, food science, and drug development to understand its metabolic fate and pathological roles.

## II. Physicochemical Properties of Elaidate Standard

A summary of the key physicochemical properties of a typical **elaidate** analytical standard is provided below. These properties are essential for the correct handling, storage, and preparation of the standard.

Property	Value	References
Chemical Formula	C18H34O2	[5][6]
Molecular Weight	282.46 g/mol	[5][6]
CAS Number	112-79-8	[3][5]
Appearance	White to off-white powder or solid	[5][6]
Melting Point	42-44 °C	[3][5]
Boiling Point	288 °C at 100 mmHg	[3][5]
Solubility	Insoluble in water. Soluble in chloroform, ethyl acetate.	[3]
Storage Conditions	-20°C	[3][5]
Purity	≥99.0% (GC)	[5]

### III. Quantitative Data & Applications

The following tables provide example data to illustrate the application of **elaidate** standards in quantitative mass spectrometry.

Table 1: Example Calibration Curve Data for **Elaidate** Quantification by LC-MS/MS

This table represents typical data for a seven-point calibration curve. The response ratio is calculated by dividing the peak area of the **elaidate** standard by the peak area of a deuterated internal standard.

Concentration (μM)	Response Ratio (Analyte/IS)
0.1	0.025
0.5	0.128
1.0	0.255
5.0	1.26
10.0	2.51
25.0	6.24
50.0	12.55
Linearity (R <sup>2</sup> )	>0.995
LOD	~5-100 nM[7]

Table 2: Representative LC-MS/MS and GC-MS Parameters for **Elaidate** Analysis

This table summarizes typical starting parameters for two common mass spectrometry techniques used for fatty acid analysis.

Parameter	LC-MS/MS Method	GC-MS Method
Chromatography	C8 or C18 reverse phase column[7]	SP-2560 or CP-Sil 88 capillary column[8]
Mobile Phase/Carrier Gas	Acetonitrile/Water gradients[7] [9]	Helium or Hydrogen
Ionization Mode	Negative Electrospray (ESI-)	Negative Chemical Ionization (NCI) or Electron Ionization (EI) after derivatization[10]
Precursor Ion $[M-H]^-$	$m/z$ 281.2	Varies with derivatization
Product Ions (for SRM)	$m/z$ 281.2 → specific fragments (often the precursor itself for pseudo-SRM)[7][11]	Characteristic fragments of the derivative
Derivatization	Often not required, but can improve sensitivity[12]	Required (e.g., FAMES, PFB esters)[8][10]

## IV. Experimental Protocols

### Protocol 1: Preparation of Elaidate Standard Stock and Working Solutions

Materials:

- Elaidic acid analytical standard ( $\geq 99\%$  purity)
- Anhydrous ethanol or a suitable organic solvent (e.g., chloroform, methanol)
- Class A volumetric flasks
- Calibrated pipettes
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Stock Solution (e.g., 10 mM):
  - Allow the **elaidate** standard vial to equilibrate to room temperature before opening.
  - Weigh an accurate amount of the standard (e.g., 2.825 mg) using an analytical balance.
  - Transfer the standard to a 1 mL volumetric flask.
  - Add a small amount of solvent to dissolve the solid, then fill to the mark.
  - Cap the flask and invert several times to ensure homogeneity.
  - Blanket the stock solution with inert gas before sealing and store at -20°C or -80°C.[\[13\]](#)
- Working Solutions:
  - Prepare a series of working solutions by performing serial dilutions from the stock solution.[\[14\]](#)
  - For example, to create a 1 mM intermediate solution, pipette 100 µL of the 10 mM stock into a 1 mL volumetric flask and dilute with the solvent.
  - Use these intermediate solutions to prepare the calibration curve standards in the desired concentration range (e.g., 0.1 µM to 50 µM).

## Protocol 2: Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol is a generalized version of the Folch or Bligh-Dyer methods, which are commonly used for total lipid extraction.[\[15\]](#)[\[16\]](#)

Materials:

- Plasma sample
- Chloroform
- Methanol

- Deionized water
- Isotopically labeled internal standard (e.g., Elaidic acid-d2)
- Centrifuge

#### Procedure:

- To 100  $\mu$ L of plasma in a glass tube, add a known amount of the internal standard.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
- Add 0.5 mL of deionized water to induce phase separation.
- Vortex again for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to separate the layers.
- Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.
- Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., 100  $\mu$ L of mobile phase) for LC-MS analysis.

## Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMES) for GC-MS Analysis

Derivatization is mandatory for GC analysis to increase the volatility of the fatty acids.[\[17\]](#)

#### Materials:

- Dried lipid extract
- Toluene

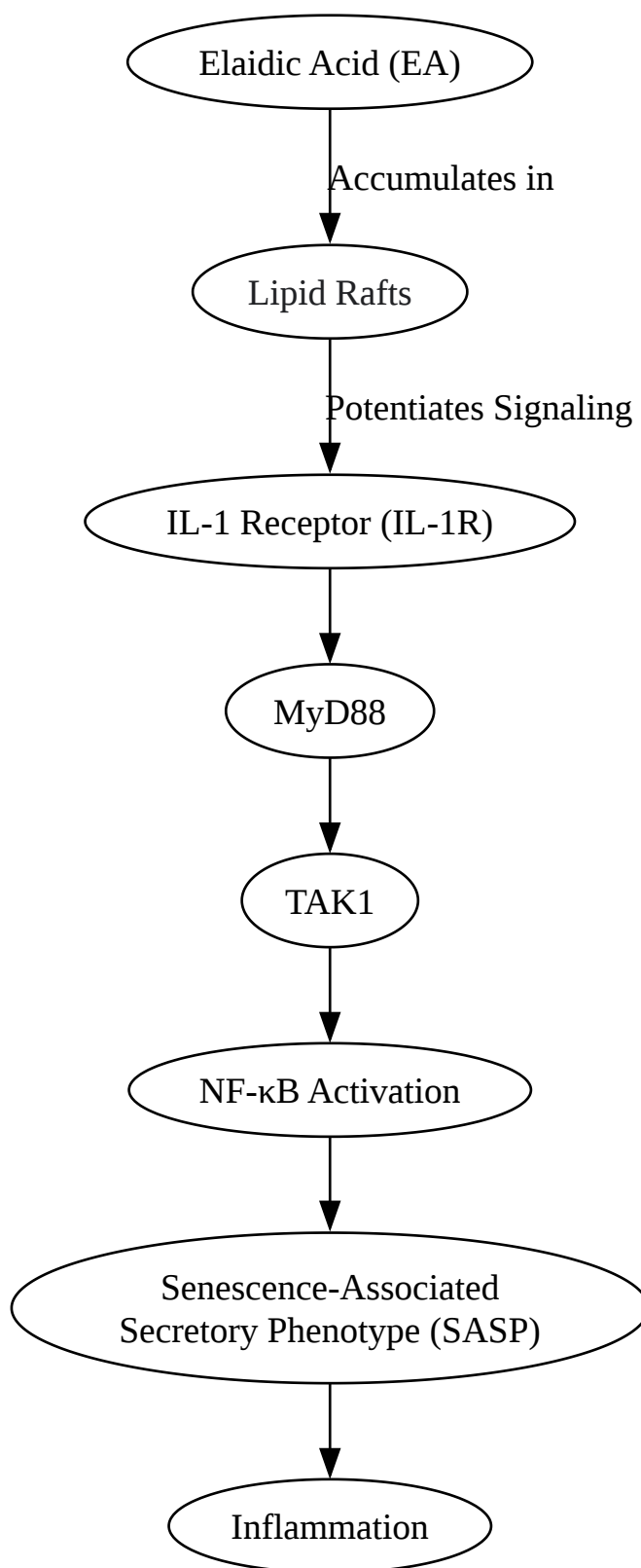
- 7% Boron trifluoride (BF<sub>3</sub>) in methanol (handle with extreme care in a fume hood)
- Saturated sodium chloride solution
- Hexane
- Heating block or water bath

Procedure:

- Dissolve the dried lipid extract from Protocol 2 in 1 mL of toluene.
- Add 2 mL of 7% BF<sub>3</sub>-methanol reagent.[8]
- Seal the tube tightly with a Teflon-lined cap.
- Heat the mixture at 100°C for 45 minutes.[8]
- Cool the tube to room temperature.
- Add 1 mL of deionized water and 1 mL of hexane.
- Vortex and centrifuge to separate the phases.
- Transfer the upper hexane layer, containing the FAMES, to a new vial for GC-MS analysis.

## V. Visualizations

Caption: Experimental workflow for **elaidate** quantification.



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Caption: Simplified elaidic acid-mediated inflammatory signaling.[18]



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